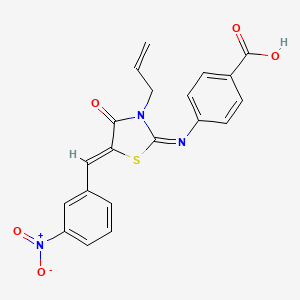

![molecular formula C13H15NO4 B2956950 N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251685-45-6](/img/structure/B2956950.png)

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Synthesis Analysis

The synthesis of benzodioxole compounds involves a Pd-catalyzed C-N cross-coupling . For example, 3,4-(Methylenedioxy)benzoic acid (1) was dissolved by stirring in dichloromethane. To this mixture, DMAP and EDC were added and the mixture was allowed to stir under nitrogen gas at room temperature for 1 hour .

Molecular Structure Analysis

The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodioxole compounds are mainly Pd-catalyzed C-N cross-coupling .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxole compounds can vary. For instance, the dihedral angle between the benzene and dioxolane rings can differ slightly in different molecules .

Aplicaciones Científicas De Investigación

Drug Synthesis

This compound is a valuable intermediate in the synthesis of benzylisoquinoline alkaloids, which are a class of compounds with various pharmacological properties. The benzo[d][1,3]dioxole moiety is particularly significant in the synthesis of aporphine alkaloids . These alkaloids have been studied for their potential antitumor, antimicrobial, and neuroprotective activities.

Anticancer Research

The structural motif of benzo[d][1,3]dioxole is integral in the design of novel anticancer agents. Researchers have synthesized a series of compounds based on this structure to evaluate their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These studies contribute to the understanding of structure-activity relationships in anticancer drug design.

Total Synthesis of Natural Products

The compound is utilized in the total synthesis of natural products, particularly those containing the benzo[d][1,3]dioxole framework. The ability to synthesize complex natural products in the laboratory is crucial for studying their biological activities and for developing new drugs .

Mecanismo De Acción

Target of Action

Similar compounds with a benzo[d][1,3]dioxole structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s worth noting that compounds with similar structures have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide may interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.

Biochemical Pathways

Based on the reported anticancer activity of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis .

Result of Action

Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-7-13(3-4-13)6-14-12(16)9-1-2-10-11(5-9)18-8-17-10/h1-2,5,15H,3-4,6-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCYHSLHDSJMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC3=C(C=C2)OCO3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-cyano-4-fluoro-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2956870.png)

![Methyl 2-methyl-2-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propanoate](/img/structure/B2956872.png)

![1-Piperidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2956885.png)

![(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B2956886.png)

![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2956889.png)